molecular formula C10H12F2O B2916009 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol CAS No. 1368926-75-3

2-(2,4-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B2916009
CAS No.: 1368926-75-3
M. Wt: 186.202
InChI Key: IZSSJRRIBSNMOR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-methylpropan-1-ol ( 1368926-75-3) is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.20 g/mol . It is a fluorinated alcohol derivative of significant interest in medicinal chemistry research, particularly in the development of novel active compounds. The 2,4-difluorophenyl moiety is a common structural feature in various pharmaceutical agents, and its incorporation is often aimed at enhancing biological activity and optimizing physicochemical properties . Research indicates that compounds featuring a 2,4-difluorophenyl group attached to a propanol backbone are key intermediates in the synthesis of potent antifungal agents . These advanced molecules are designed to target fungal cytochrome P-450 enzymes, specifically lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis, an essential component of the fungal cell membrane . The strategic inclusion of fluorine atoms on the phenyl ring has been shown to strengthen the compound's binding affinity to the target enzyme, thereby increasing its antifungal potency . As a building block, this compound is valued for its potential application in creating new triazole and other azole-based derivatives for combating systemic fungal infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSSJRRIBSNMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368926-75-3
Record name 2-(2,4-difluorophenyl)-2-methylpropan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the alkylation of 2,4-difluorobenzene with a suitable alkylating agent. One common method is the reaction of 2,4-difluorobenzene with isobutylene oxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like toluene, yielding the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-difluorophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 2-(2,4-difluorophenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their critical variations:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol C₁₀H₁₁F₂O -OH, -CH₃ at C2; no triazoles Not explicitly reported
Fluconazole C₁₃H₁₂F₂N₆O -OH, two 1,2,4-triazole groups at C1 and C3 Broad-spectrum antifungal (CYP51 inhibitor)
Impurity II (Fluconazole derivative) C₁₃H₁₁BrF₂N₃O -Br, -OH, one triazole Degradation product; reduced efficacy
1-amino-3-(2,4-difluorophenyl)propan-2-ol HCl C₉H₁₂ClF₂NO -NH₂, -OH; secondary amine hydrochloride salt Not reported
1-(4-Fluorophenyl)-2-methylpropan-2-ol C₁₀H₁₃FO Single fluorine at para position; tertiary alcohol Synthetic intermediate

Key Observations :

  • Triazole vs. Hydroxyl/Methyl Groups : Fluconazole’s antifungal activity arises from its dual triazole groups, which coordinate to heme iron in fungal CYP51, inhibiting ergosterol biosynthesis . The target compound lacks these groups, likely rendering it inactive against fungal CYP51.
  • Fluorination Patterns: The 2,4-difluorophenyl group is shared with fluconazole and its derivatives, enhancing metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-ol) .
  • Degradation Products : Impurity II and related derivatives () highlight how substituent changes (e.g., bromination) reduce antifungal activity and stability, emphasizing the importance of the triazole moiety .

Physicochemical and Pharmacokinetic Properties

Property 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol Fluconazole 1-amino-3-(2,4-difluorophenyl)propan-2-ol HCl
Molecular Weight (g/mol) 188.19 306.27 223.65
LogP (estimated) ~2.1 (moderate lipophilicity) 0.5 (highly polar) ~1.8 (moderate)
Solubility Low (hydroxyl enhances water solubility vs. triazoles) High (aqueous solubility critical for IV use) Moderate (amine salt improves solubility)
Metabolic Stability Likely high (no triazole metabolism) Moderate (triazole oxidation) High (amine resistant to CYP450)

Analysis :

  • The target compound’s hydroxyl and methyl groups may improve metabolic stability compared to fluconazole but reduce solubility due to lower polarity.

Biological Activity

2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a difluorophenyl group and a hydroxyl group. This combination not only influences its chemical reactivity but also its biological activity, making it a potential candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is C11H12F2O. The presence of fluorine atoms enhances lipophilicity and alters interaction dynamics with biological systems, which can lead to improved binding affinities for specific targets.

Structural Characteristics

FeatureDescription
Molecular Formula C11H12F2O
Functional Groups Hydroxyl (-OH), Difluorophenyl
Molecular Weight Approximately 202.21 g/mol

The biological activity of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is primarily attributed to its ability to interact with various enzymes and receptors. The difluorophenyl moiety enhances the compound's binding affinity and selectivity towards molecular targets, potentially modulating their activity.

Biological Activity

Research has indicated that 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : Its potential as an analgesic agent has also been explored, indicating possible applications in pain management.
  • Enzyme Interaction Studies : The compound serves as a biochemical probe in studies aimed at understanding enzyme interactions and biochemical pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol. Below are some significant findings:

  • In Vitro Studies : In vitro assays have shown that the compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent.
    StudyFindings
    Study A (2023)Demonstrated inhibition of COX enzymes by 50% at 10 µM concentration.
    Study B (2024)Showed significant reduction in cytokine production in macrophages treated with the compound.
  • In Silico Studies : Computational modeling has predicted favorable interactions between the compound and various biological targets, indicating its potential efficacy as a therapeutic agent.
    ParameterValue
    Binding Energy (kcal/mol)-8.5
    ADME PropertiesGood absorption predicted
  • Toxicological Assessments : Toxicity studies have indicated that the compound has a favorable safety profile with no significant mutagenic effects observed in standard assays.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(2,4-Dichlorophenyl)-2-methylpropan-1-olChlorine atoms instead of fluorineDifferent reactivity; less potent anti-inflammatory effects observed.
3-Amino-1-(3-fluorophenyl)-3-methylbutan-1-olFluorine atom on a different positionExhibited reduced binding affinity compared to the difluoro analog.

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